6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic compound characterized by its unique structure and potential applications in medicinal chemistry. The compound is notable for its incorporation of a triazolo-pyrimidine framework combined with a piperidine moiety, which is often associated with various biological activities.
This compound can be classified under the category of triazole-containing heterocycles, which are known for their diverse pharmacological properties. It is primarily synthesized for research purposes and has been cataloged under various chemical databases, including PubChem and ChemSpider. The compound's Chemical Abstracts Service (CAS) number is 1232789-93-3, indicating its unique identity in chemical literature.
The synthesis of 6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves several steps that may include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity during synthesis.
The molecular formula of 6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is .
CC1=NC(=O)N=C(N=N1)C(=O)CC(C2=CC=CC=C2)N1CCCCC1
The structural representation reveals a complex arrangement that contributes to its biological activity.
The compound can participate in various chemical reactions typical for triazole and pyrimidine derivatives:
These reactions highlight the versatility of the compound in organic synthesis.
The melting point and boiling point are not extensively documented but can be determined experimentally under controlled conditions.
6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has potential applications in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: